![molecular formula C7H6ClN3 B1328139 5-氯-1H-吡咯并[2,3-b]吡啶-4-胺 CAS No. 1040683-00-8](/img/structure/B1328139.png)

5-氯-1H-吡咯并[2,3-b]吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

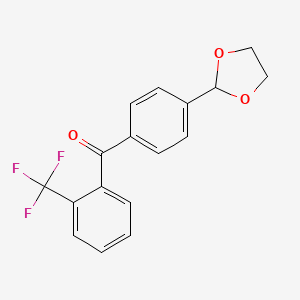

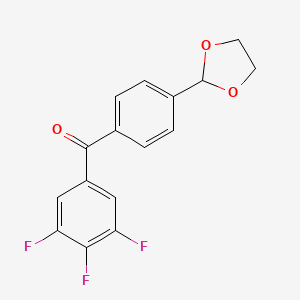

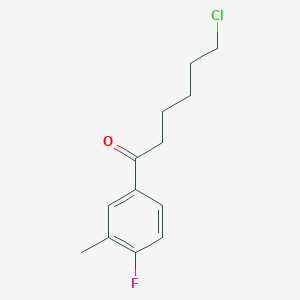

The compound 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a chemical structure that is part of a broader class of compounds known as pyrrolopyridines. These compounds are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug development.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives can be achieved through various methods. One approach involves a multicomponent synthesis starting from simple and readily available inputs such as aldehydes, amines, and alpha-isocyanoacetamide, leading to the formation of 5-aminooxazole intermediates. These intermediates can then react with alpha,beta-unsaturated acyl chlorides to form pyrrolopyridin-5-one derivatives in a single operation involving a triple domino sequence . Another method reported for the synthesis of related structures, such as amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, includes the reaction of primary amines with specific carbonitriles under solventless conditions, which offers environmental benefits and mild reaction conditions .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be complex and diverse. X-ray crystallography has been used to determine the structures of some derivatives, providing insights into their three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can be synthesized by reacting 7-hydroxy derivatives with a range of nucleophiles under acidic or basic conditions. These reactions can lead to the formation of methylene derivatives and fused tricyclic derivatives, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. While specific data on 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is not provided in the papers, related compounds have been characterized using techniques such as 1H NMR, MS, and 13C NMR spectroscopy. These techniques provide valuable information about the molecular framework and functional groups present in these compounds, which can be correlated with their physical properties like solubility, melting point, and stability .

科学研究应用

吡唑吡啶合成

5-氯-1H-吡咯并[2,3-b]吡啶-4-胺用于吡唑吡啶的合成。它与5-氨基吡唑和环状β-酮酸酯发生缩合反应,形成三环吡唑并[3,4-b]吡咯并[2,3-d]吡啶(Toche et al., 2008)。

吡唑吡啶环戊杂环的生产

该化合物对于制备吡唑吡啶环戊杂环至关重要,这对于研究取代基对荧光性能的影响(Patil et al., 2011)至关重要。

5-氮杂吲哚的合成

5-氯-1H-吡咯并[2,3-b]吡啶-4-胺用于合成5-氮杂吲哚,这个过程涉及与一级胺的亲核取代-重排反应(Girgis et al., 1989)。

吡咯吡啶和吡啶嘧啶的开发

它作为吡咯吡啶和吡啶嘧啶的合成中的构建块,这些化合物具有潜在的生物活性,包括抗癌性能(Mallisetty et al., 2023)。

5-氯-7-氮杂吲哚的形成

这种化合物还用于Fischer反应合成5-氯-7-氮杂吲哚,提供新的杂环结构(Alekseyev et al., 2017)。

吡咯嘧啶的合成

它在吡咯嘧啶的合成中发挥作用,这些化合物在药物化学中具有潜在用途(Voronkov et al., 2006)。

作用机制

While the specific mechanism of action for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is not available, compounds with similar structures have been studied for their biological activities. For instance, a derivative of pyrrolopyridine has shown potent inhibitory activity against FGFR, a family of receptor tyrosine kinases involved in cancer cell proliferation .

安全和危害

属性

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDLKNOVHGITIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649819 |

Source

|

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040683-00-8 |

Source

|

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)